4,4'-Didodecyloxyazoxybenzene
Overview
Description
4,4’-Didodecyloxyazoxybenzene is a chemical compound with the molecular formula C36H58N2O3 and a molecular weight of 566.86 g/mol . It is known for its unique structural properties, which include two dodecyloxy groups attached to an azoxybenzene core. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
The synthesis of 4,4’-Didodecyloxyazoxybenzene typically involves the reaction of dodecyloxybenzene with nitrosobenzene under specific conditions. The reaction is carried out in the presence of a catalyst, usually a strong acid or base, to facilitate the formation of the azoxy linkage . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4,4’-Didodecyloxyazoxybenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Scientific Research Applications
4,4’-Didodecyloxyazoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is employed in the study of biological membranes and as a probe in fluorescence microscopy.
Industry: The compound is used in the production of liquid crystal materials and other advanced materials
Mechanism of Action
The mechanism of action of 4,4’-Didodecyloxyazoxybenzene involves its interaction with specific molecular targets, such as proteins or nucleic acids. The compound can modulate the activity of these targets by binding to them and altering their conformation or function. This interaction can affect various cellular pathways, leading to changes in cell behavior or function .
Comparison with Similar Compounds
4,4’-Didodecyloxyazoxybenzene can be compared with other azoxybenzene derivatives, such as:
4,4’-Dioctyloxyazoxybenzene: Similar in structure but with shorter alkyl chains, leading to different physical properties.
4,4’-Didecyloxyazoxybenzene: Another derivative with intermediate chain length, offering a balance between solubility and stability.
4,4’-Dioxyazoxybenzene: Lacks the alkyl chains, resulting in significantly different chemical behavior and applications.
These comparisons highlight the unique properties of 4,4’-Didodecyloxyazoxybenzene, particularly its long alkyl chains, which contribute to its distinct chemical and physical characteristics.
Properties
IUPAC Name |
(4-dodecoxyphenyl)-(4-dodecoxyphenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58N2O3/c1-3-5-7-9-11-13-15-17-19-21-31-40-35-27-23-33(24-28-35)37-38(39)34-25-29-36(30-26-34)41-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-32H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLXFGRPXYHTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCCCCCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467464 | |
Record name | 4,4'-Didodecyloxyazoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2312-14-3 | |
Record name | 4,4'-Didodecyloxyazoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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